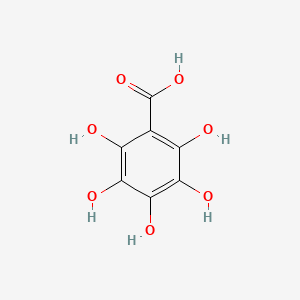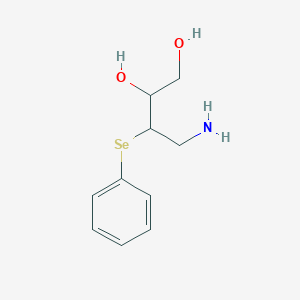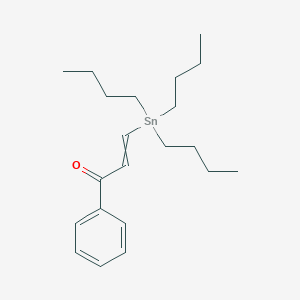
1-Phenyl-3-(tributylstannyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(tributylstannyl)prop-2-en-1-one is an organotin compound that features a phenyl group, a stannyl group, and a prop-2-en-1-one moiety
Vorbereitungsmethoden
The synthesis of 1-Phenyl-3-(tributylstannyl)prop-2-en-1-one typically involves the reaction of 1-phenylprop-2-en-1-one with tributyltin hydride in the presence of a catalyst. The reaction conditions often include the use of a solvent such as toluene and a temperature range of 60-80°C. Industrial production methods may involve a one-pot, solvent-free, and catalyst-free procedure under microwave irradiation, which has been shown to improve yields and reduce reaction times .
Analyse Chemischer Reaktionen
1-Phenyl-3-(tributylstannyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The stannyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds. Common reagents and conditions used in these reactions include BuSnCl3 for transmetallation and various catalysts for stereoselective reactions. Major products formed from these reactions include substituted alkenes and alcohols.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(tributylstannyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds and in the preparation of complex molecules.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its therapeutic potential in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(tributylstannyl)prop-2-en-1-one involves its ability to undergo transmetallation reactions, where the stannyl group is transferred to another metal center. This process is facilitated by the presence of catalysts and specific reaction conditions. The molecular targets and pathways involved include the formation of organometallic intermediates that can participate in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-(tributylstannyl)prop-2-en-1-one can be compared with similar compounds such as:
1-Phenylprop-2-en-1-one: Lacks the stannyl group and has different reactivity and applications.
Tributyl(prop-2-en-1-yl)stannane: Similar structure but with variations in the functional groups attached to the stannyl moiety.
3-Phenyl-3-(tributylstannyl)propene: Another organotin compound with different substitution patterns and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
142896-16-0 |
|---|---|
Molekularformel |
C21H34OSn |
Molekulargewicht |
421.2 g/mol |
IUPAC-Name |
1-phenyl-3-tributylstannylprop-2-en-1-one |
InChI |
InChI=1S/C9H7O.3C4H9.Sn/c1-2-9(10)8-6-4-3-5-7-8;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3; |
InChI-Schlüssel |
BFRAWPVJDXPLPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


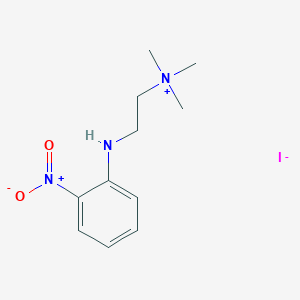
![6-[2-(6-Ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12543449.png)
![2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine](/img/structure/B12543450.png)
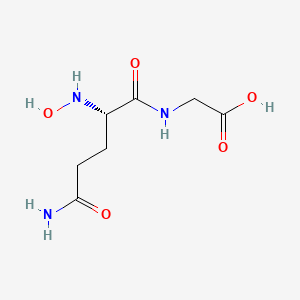
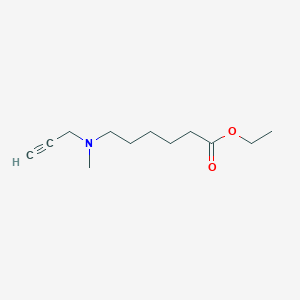
![1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene](/img/structure/B12543462.png)
![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B12543463.png)

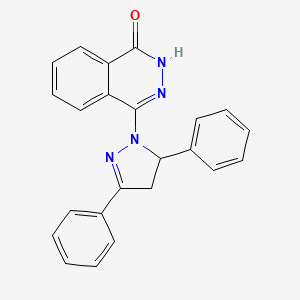
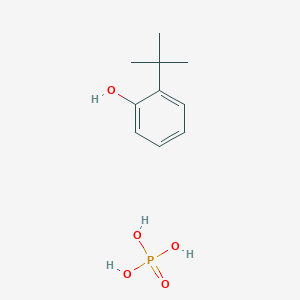

![N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide](/img/structure/B12543487.png)
